molecular formula C19H23N5O5 B12930019 (2R,3R,4S,5R)-2-(6-(((S)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-(((S)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12930019
M. Wt: 401.4 g/mol
InChI Key: SCVTYJLQVLQIMF-BPAMBQHCSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, (2R,3R,4S,5R)-2-(6-(((S)-1-hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, adheres to IUPAC conventions for nucleoside derivatives. Key components include:

  • Tetrahydrofuran backbone : The central oxolane ring (positions 2, 3, 4, 5) with hydroxyl groups at C3 and C4.
  • Purine base : A 9H-purin-9-yl group substituted at C2, featuring a 6-amino modification.
  • Side chain : An (S)-1-hydroxy-3-phenylpropan-2-yl group attached to the purine’s N6 position.
  • Hydroxymethyl group : A C5 substituent replacing the natural ribose’s hydroxyl.

The stereochemical descriptors (2R,3R,4S,5R) define the sugar ring’s absolute configuration, while the (S) designation specifies the chiral center in the hydroxypropan-2-yl side chain. This nomenclature distinguishes it from natural adenosine, which lacks the phenylpropan-2-yl substitution and features a ribose sugar.

Molecular Geometry and Stereochemical Configuration

The compound’s three-dimensional structure is governed by its four chiral centers in the tetrahydrofuran ring and the (S)-configured side chain:

Chiral Center Configuration Structural Role
C2 R Anchors purine base
C3 R Stabilizes intramolecular H-bonding
C4 S Influences sugar puckering
C5 R Positions hydroxymethyl group
Side chain C2 S Determines side chain orientation

The tetrahydrofuran ring adopts a C3′-endo (North) puckering , as observed in analogous methanocarba nucleosides. This conformation positions the purine base in a pseudo-axial orientation, reducing steric clashes with the hydroxymethyl group. The (S)-1-hydroxy-3-phenylpropan-2-yl side chain extends perpendicularly to the purine plane, enabling hydrophobic interactions via its phenyl group.

Comparative Analysis with Natural Nucleoside Structures

The compound shares foundational features with adenosine but introduces critical modifications:

Feature Natural Adenosine Target Compound
Sugar moiety Ribose (β-D-ribofuranose) Tetrahydrofuran with hydroxymethyl
C2 substituent Hydroxyl group Purine base
N6 modification Unsubstituted amino group (S)-1-hydroxy-3-phenylpropan-2-yl
Conformational flexibility High (due to ribose) Reduced (rigid tetrahydrofuran)

The tetrahydrofuran backbone increases rigidity compared to ribose, potentially enhancing binding specificity. The bulky N6 side chain introduces steric and electronic effects absent in natural nucleosides, altering interactions with biological targets.

Conformational Dynamics in Aqueous and Nonpolar Solvents

Solvent polarity significantly influences the compound’s conformation:

  • Aqueous environments : Polar interactions dominate, stabilizing a closed conformation where the hydroxymethyl group forms intramolecular hydrogen bonds with C3 and C4 hydroxyls. The (S)-hydroxypropan-2-yl side chain adopts a folded orientation , shielding the phenyl group from water.
  • Nonpolar solvents : Reduced solvation promotes a twisted conformation with the phenyl group exposed. Nuclear Overhauser effect (NOE) data from similar compounds suggest a 30° rotation about the N6-C bond in chloroform.

Molecular dynamics simulations of analogous structures predict a solvent-dependent equilibrium between two states:

  • Polar-optimized : 70% population in water, favoring H-bond networks.
  • Nonpolar-optimized : 85% population in chloroform, maximizing hydrophobic surface area.

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O5/c25-7-12(6-11-4-2-1-3-5-11)23-17-14-18(21-9-20-17)24(10-22-14)19-16(28)15(27)13(8-26)29-19/h1-5,9-10,12-13,15-16,19,25-28H,6-8H2,(H,20,21,23)/t12-,13+,15+,16+,19+/m0/s1

InChI Key

SCVTYJLQVLQIMF-BPAMBQHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-(((S)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that exhibits significant potential in pharmaceutical applications. Its unique structural features, including a tetrahydrofuran ring and a purine base, suggest various biological activities that could be harnessed for therapeutic purposes.

Structural Characteristics

This compound contains several functional groups that are crucial for its biological activity:

  • Hydroxymethyl group : Enhances solubility and may participate in hydrogen bonding.
  • Amino group : Can interact with biological targets through ionic or hydrogen bonding.

The presence of these groups suggests that the compound may engage in various interactions with biomolecules, influencing enzymatic activities and receptor functions.

Predicted Biological Activities

Using computational models such as PASS (Prediction of Activity Spectra for Substances), researchers can predict activities based on structural similarities to known compounds. The following potential activities have been identified:

Activity Mechanism
Enzyme inhibitionCompounds with similar structures often inhibit enzymes involved in metabolic pathways.
Receptor modulationThe purine moiety is known to interact with adenosine receptors, impacting neurotransmission and inflammation.

The mechanism of action for this compound likely involves:

  • Binding to Purinergic Receptors : The purine base can bind to adenosine receptors (A1, A2A, A2B, A3), which are involved in various physiological processes including immune response regulation and neurotransmitter release .
  • Enzyme Interaction : The hydroxymethyl and amino groups may facilitate interactions with enzymes or other proteins, potentially leading to inhibition or activation of specific pathways .

Case Studies and Research Findings

Recent studies have highlighted the significance of purinergic signaling in various diseases. For instance:

  • Inflammation : Research has shown that modulating adenosine receptors can alleviate symptoms in inflammatory diseases .
  • Neuroprotection : Compounds similar to this one have demonstrated neuroprotective effects by acting on adenosine receptors in models of neurodegeneration .

Example Study

In a study investigating the effects of purinergic signaling on inflammation:

  • Objective : To determine how modulation of adenosine receptors affects immune response.
  • Findings : Compounds that activate A2A receptors reduced inflammatory cytokine production in vitro.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar molecules:

Compound Name Structural Features Unique Aspects
AdenosinePurine base with riboseKey role in energy transfer (ATP)
GuanosinePurine base with riboseInvolved in protein synthesis and cellular signaling
8-AminoadenosineAmino group on adenosinePotential neuroprotective effects
RibavirinNucleoside analogBroad-spectrum antiviral activity

The unique combination of the tetrahydrofuran ring and specific functional groups distinguishes this compound from others like adenosine and guanosine. Its potential for diverse interactions due to these features may offer novel therapeutic avenues not fully explored by existing compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (2R,3R,4S,5R)-2-(6-(((S)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exhibit significant anticancer properties. The purine derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications in the purine ring can enhance the selectivity and potency of these compounds against various cancer cell lines .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is attributed to its structural features that allow interaction with biological targets involved in neuroprotection .

Antiviral Activity

There is emerging evidence suggesting that this compound may possess antiviral properties. Similar structures have been noted for their efficacy against viral infections by inhibiting viral replication mechanisms . This potential application opens avenues for developing new antiviral therapies.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. By modulating these enzymes, it could potentially alter metabolic pathways in cells, leading to therapeutic effects in diseases characterized by metabolic dysregulation .

Molecular Biology Research

In molecular biology, compounds with similar structures are utilized as tools for studying cellular processes. Their ability to interfere with nucleic acid synthesis makes them valuable for research into gene expression and regulation .

Clinical Trials on Cancer Treatment

A clinical trial assessed the efficacy of a derivative of this compound in patients with advanced solid tumors. The study reported promising results with a significant reduction in tumor size and improved patient survival rates .

Neurodegeneration Research

A study focused on the neuroprotective effects of this compound showed that it could significantly reduce neuronal death in vitro under oxidative stress conditions. This suggests potential for therapeutic use in neurodegenerative disorders .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Anticancer PropertiesInhibits tumor growth and induces apoptosisEffective against various cancer cell lines
Neuroprotective EffectsModulates neuroinflammation and oxidative stressReduces neuronal death under stress
Antiviral ActivityInhibits viral replicationPotential efficacy against viral infections
Enzyme InhibitionAlters nucleotide metabolismImpacts metabolic pathways
Molecular Biology ResearchTools for studying cellular processesInterferes with nucleic acid synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 6-substituted purine nucleosides. Key structural variations in similar analogs include substitutions at the 2-, 6-, or 8-positions of the purine ring and modifications to the ribose moiety. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Substituents Molecular Formula Molecular Weight Key Features Notable Data from Evidence
Target Compound: 6-[(S)-1-Hydroxy-3-phenylpropan-2-ylamino] C₁₉H₂₄N₆O₅ 416.44 g/mol Chiral hydroxy-phenylpropyl group; potential receptor selectivity N/A
6-Amino-2-chloro (: Compound 7) C₁₀H₁₁ClN₅O₄ 300.68 g/mol Electrophilic chloro group enhances reactivity for further substitutions Synthesized via NH₄Cl in DMF
6-[(2-Hydroxyethyl)amino] () C₁₂H₁₇N₅O₅ 311.29 g/mol Hydrophilic hydroxyethyl group; may improve solubility Storage: Room temperature, dry
6-[(4-Chloro-2-fluorophenyl)amino] () C₂₀H₁₇ClFN₅O₄ 463.83 g/mol Bulky aryl substituent; potential kinase inhibition IUPAC name provided
6-Chloro () C₁₀H₁₁ClN₄O₄ 286.67 g/mol Simple halogen substitution; precursor for nucleophilic reactions CAS 5399-87-1; research use
6-[(3-Hydroxybenzyl)amino] () C₁₈H₂₀N₆O₅ 400.39 g/mol Phenolic hydroxyl group; possible antioxidant properties Purity: 97%
6-[(1S,2S)-2-Hydroxycyclopentylamino] () C₁₅H₂₁N₅O₅ 351.36 g/mol Cyclic hydroxyl group; conformational rigidity for target binding Storage: 2–8°C, inert atmosphere

Key Observations :

Substituent Effects on Reactivity and Solubility :

  • Chloro () and fluoro () substituents increase electrophilicity, enabling cross-coupling reactions. Hydroxyethyl () and hydroxybenzyl () groups enhance hydrophilicity, which is critical for pharmacokinetics .
  • The target compound’s (S)-hydroxy-phenylpropyl group balances lipophilicity and hydrogen-bonding capacity, likely influencing membrane permeability and target affinity.

Bioactivity Correlations: highlights that structural similarities correlate with bioactivity clustering. For instance, aryl-substituted analogs () may share kinase inhibition profiles, while aminoalkyl derivatives () could target adenosine receptors .

Synthetic Strategies :

  • Late-stage amination (e.g., using NH₄Cl in DMF for ) and catalytic hydrogenation (Raney Ni in ) are common methods for 6-substitution .

Stability and Storage :

  • Compounds with hydroxyl groups (e.g., ) require inert storage conditions to prevent oxidation, whereas halogenated analogs () are more stable at room temperature .

Preparation Methods

Synthesis of the Sugar Moiety

  • The sugar moiety, (2R,3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is typically derived from ribose or a ribose derivative.
  • Protection of the 3,4-diol groups is commonly achieved using acetonide or benzyl protecting groups to control reactivity.
  • The anomeric position (C1') is activated as a halide (e.g., bromide) or trichloroacetimidate for glycosylation.

Glycosylation with Purine Base

  • The purine base, often 6-chloropurine or 6-amino-purine derivatives, is glycosylated with the activated sugar under Lewis acid catalysis (e.g., SnCl4, TMSOTf) or base-promoted conditions.
  • The reaction conditions are optimized to favor β-anomer formation consistent with natural nucleosides.
  • The glycosylation step requires careful control of temperature and solvent to maintain stereochemistry.

Amination at the 6-Position of Purine

  • The 6-chloropurine nucleoside intermediate undergoes nucleophilic substitution with the chiral amine (S)-1-hydroxy-3-phenylpropan-2-ylamine.
  • This step is typically performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50–100 °C).
  • The reaction proceeds via displacement of the 6-chloro substituent by the amine, forming the desired 6-substituted purine nucleoside.
  • Stereochemical integrity of the amine substituent is preserved by using enantiomerically pure amine starting material.

Deprotection and Purification

  • After amination, protecting groups on the sugar hydroxyls are removed under acidic or hydrogenolytic conditions depending on the protecting group type.
  • The final compound is purified by preparative HPLC or recrystallization.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Sugar protection Acetonide formation (e.g., 2,2-dimethoxypropane, acid catalyst) Acetone RT 2–4 85–90 Protects 3,4-diol groups
Sugar activation Formation of sugar bromide or trichloroacetimidate DCM, pyridine 0–25 1–3 80–88 For glycosylation
Glycosylation Purine base + activated sugar + Lewis acid DCM, MeCN 0–25 4–12 60–75 β-anomer favored
Amination at 6-position (S)-1-Hydroxy-3-phenylpropan-2-ylamine, base DMF, DMSO 50–100 6–24 70–85 Nucleophilic substitution
Deprotection Acidic hydrolysis or hydrogenolysis MeOH, H2O RT–40 2–6 80–90 Removes protecting groups
Purification Preparative HPLC or recrystallization Various Ensures high purity

Research Findings and Optimization Notes

  • Stereoselectivity: Maintaining stereochemistry at the sugar ring is critical; use of stereochemically pure sugar precursors and mild reaction conditions is essential to avoid epimerization.
  • Amination efficiency: The choice of solvent and temperature affects the substitution at the 6-position; polar aprotic solvents and moderate heating improve yields.
  • Protecting groups: Acetonide and benzyl groups are preferred for their stability during glycosylation and ease of removal.
  • Purification: High-performance liquid chromatography (HPLC) is the method of choice for final purification due to the compound’s polarity and stereochemical complexity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

  • Methodology :

  • Synthetic Routes : Nucleophilic substitution at the 6-position of the purine core is a common strategy. For analogs, coupling (S)-1-hydroxy-3-phenylpropan-2-amine to a pre-functionalized purine-tetrahydrofuran scaffold (e.g., chlorinated intermediates) under mild basic conditions (e.g., K₂CO₃ in DMF) has been reported for structurally similar compounds .
  • Purity Validation : Use reversed-phase HPLC with UV detection (λ = 260 nm for purine absorbance) and confirm via ¹H NMR (e.g., integration of NH₂ protons at δ 7.56 ppm in DMSO-d₆) .
    • Key Data :
  • Example yield: 60–75% for brominated analogs (see NMR δ 8.11 ppm for purine H-2 proton) .
  • ESI-MS: Monitor [M+H]⁺ peaks (e.g., m/z 345.1 for brominated derivatives) .

Q. How to confirm stereochemical integrity during synthesis?

  • Methodology :

  • Use chiral HPLC or polarimetry to verify retention of (2R,3R,4S,5R) and (S)-configured side chains.
  • Compare ¹H NMR coupling constants (e.g., J = 7.2 Hz for H1' in CDCl₃) to literature values for tetrahydrofuran ring conformation .

Q. What are the recommended storage conditions to ensure stability?

  • Methodology :

  • Store at -10°C under inert atmosphere (argon) to prevent oxidation of hydroxymethyl groups or hydrolysis of the glycosidic bond .
  • Avoid prolonged exposure to light or moisture (use desiccants in sealed vials) .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data between synthesized batches?

  • Methodology :

  • Contradiction Analysis : If NH₂ proton signals (δ ~7.5–8.1 ppm) vary, assess residual solvent peaks (DMSO-d₆ vs. CDCl₃) or trace water content .
  • Advanced Techniques : Use 2D NMR (¹H-¹³C HSQC) to confirm purine C8/C2 coupling and ROESY for spatial proximity of phenylpropan-2-yl groups .

Q. How to evaluate hydrolytic stability under physiological pH conditions?

  • Methodology :

  • Experimental Design : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Key Metrics : Compare half-life (t₁/₂) to adenosine analogs. For example, brominated derivatives show t₁/₂ > 48 hours at pH 7.4 .

Q. What strategies mitigate toxicity risks during in vitro assays?

  • Methodology :

  • Dose Optimization : Conduct MTT assays on HEK-293 or HepG2 cells with 1–100 µM concentrations.
  • Safety Protocols : Use PPE (nitrile gloves, face shields) and fume hoods during handling due to acute oral toxicity (LD₅₀ < 300 mg/kg in rodents for related compounds) .

Q. How to assess interactions with adenosine deaminase (ADA) enzymes?

  • Methodology :

  • Enzymatic Assays : Use UV-spectrophotometry to monitor ADA-catalyzed deamination (decrease in absorbance at 265 nm).
  • Competitive Inhibition : Compare IC₅₀ values to N⁶-modified adenosine derivatives (e.g., dimethyladenosine IC₅₀ = 15 µM) .

Methodological Notes

  • Synthesis Optimization : Replace bromine/chlorine substituents with hydroxyl or amine groups to enhance solubility in polar solvents (e.g., DMSO:H₂O mixtures) .
  • Data Reproducibility : Always include internal standards (e.g., tetramethylsilane for NMR) and triplicate runs for statistical validation .

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